N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-25-14(6-7-24-25)13-4-2-11(8-21-13)9-23-16(26)12-3-5-15(22-10-12)17(18,19)20/h2-8,10H,9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJIGHZNLBKVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C18H17F3N4
- Molecular Weight : 368.35 g/mol
- CAS Number : 2309340-77-8
This structure includes a trifluoromethyl group, which is known to enhance biological activity by influencing the compound's lipophilicity and metabolic stability.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer pathways, such as MET kinase, which is crucial for tumor growth and metastasis .
- Anti-inflammatory Effects : Certain derivatives have shown the ability to inhibit the release of pro-inflammatory cytokines like TNF-alpha, which plays a pivotal role in inflammatory diseases .
- Antimicrobial Activity : Compounds within this class have demonstrated antibacterial and antifungal properties against various pathogens, including resistant strains like MRSA .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and related compounds.
Case Study 1: Anticancer Properties
A study evaluated the antiproliferative effects of various pyrazole derivatives, including those similar to this compound. The results indicated significant inhibition of HepG2 liver cancer cells with an IC50 value of approximately 32 nM, showcasing the compound's potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that certain derivatives could reduce TNF-alpha levels significantly in LPS-stimulated macrophages. This suggests that compounds like this compound may serve as effective anti-inflammatory agents .
Case Study 3: Antimicrobial Efficacy
Research on antimicrobial activity revealed that several pyrazole derivatives exhibit moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of efficacy with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Scientific Research Applications
Anticancer Activity
Research indicates that N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer.
Case Study: Antiproliferative Activity
A study demonstrated that derivatives of this compound displayed antiproliferative activity against MDA-MB-231 cells, with mechanisms involving apoptosis induction through caspase activation and modulation of cell cycle regulators .
Antimicrobial Properties
The structural components of this compound suggest potential antimicrobial activity. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth and may serve as leads for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In a series of tests, compounds similar to this compound exhibited significant activity against Gram-negative bacteria, including Pseudomonas aeruginosa, with maximum inhibition zones observed .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Study: Inhibition of Inflammatory Markers
Research has shown that certain derivatives can effectively reduce levels of inflammatory markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The compound shares structural similarities with several patented derivatives:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., ’s cyano-substituted derivative) but reduces it relative to morpholine-containing derivatives () due to polar morpholine interactions .
- Solubility : The pyridinylmethyl linker in the target compound likely improves aqueous solubility compared to bulky fused-ring systems (e.g., ’s pyrrolopyridazine) .
Key Differentiators and Advantages
- Balanced Lipophilicity : Combines trifluoromethyl’s stability with pyridinylmethyl’s solubility, addressing a common trade-off in drug design .
- Synthetic Accessibility : Simpler scaffold than fused-ring systems (e.g., ) enables cost-effective synthesis .
- Dual Binding Motifs : Pyridine-pyrazole and nicotinamide moieties may allow multitarget engagement, unlike single-core analogs .
Preparation Methods
Chlorine/Fluorine Exchange from Trichloromethylpyridine Precursors
A vapor-phase reaction using 2-chloro-5-(trichloromethyl)pyridine as the starting material undergoes sequential chlorination and fluorination at elevated temperatures (>300°C) in the presence of iron fluoride catalysts. This method yields 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which is subsequently oxidized to the carboxylic acid using KMnO₄ or RuO₄ under acidic conditions.
Key Data :
Cyclocondensation from Trifluoromethyl-Containing Building Blocks
An alternative approach involves constructing the pyridine ring from trifluoromethyl-containing intermediates. For example, ethyl 3-(dimethylamino)-2-(trifluoromethyl)acrylate undergoes cyclocondensation with ammonia or ammonium acetate at 150–200°C to form 6-(trifluoromethyl)nicotinic acid ethyl ester , which is hydrolyzed to the acid.
Key Data :
Preparation of (6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine
The pyrazolylpyridine amine subunit is synthesized through cross-coupling and functional group transformations:
Direct Amination via Nitrile Reduction
An alternative route involves 6-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile , which is reduced to the primary amine using LiAlH₄ in THF at 0–25°C. This method avoids oxidation steps but requires stringent moisture control.
Key Data :
Amide Bond Formation: Final Coupling Step
The nicotinic acid and amine subunits are coupled using standard amidation protocols:
Acyl Chloride Method
6-(Trifluoromethyl)nicotinic acid is treated with thionyl chloride (SOCl₂) at reflux to form the acyl chloride, which reacts with (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Key Data :
Carbodiimide-Mediated Coupling
A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. The carboxylic acid is activated in situ, followed by amine addition at 0–5°C.
Key Data :
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >99% purity.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 75–80 | 95 | Moderate | High |
| Carbodiimide-Mediated | 85–90 | 99 | High | Moderate |
The carbodiimide method offers superior yield and purity but requires longer reaction times and specialized reagents. The acyl chloride route is preferable for large-scale synthesis due to faster kinetics and lower solvent costs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via amide coupling reactions between nicotinamide derivatives and pyrazole-containing intermediates. For example, similar compounds (e.g., nicotinamide analogs) are synthesized using N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl) as coupling agents in DMF, followed by purification via column chromatography . Key intermediates are characterized using H/C NMR to confirm regiochemistry and mass spectrometry (MS) to verify molecular weight. Melting points (e.g., 160–174°C) are used to assess purity .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is critical for purity assessment, with >95% purity typically required for biological testing. Supercritical fluid chromatography (SFC) is also effective for resolving stereoisomers in structurally complex analogs . Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) can identify degradation pathways, with LC-MS used to monitor byproducts .
Q. What analytical techniques are most reliable for confirming the trifluoromethyl and pyrazole moieties in this compound?
- Methodological Answer : F NMR is indispensable for detecting the trifluoromethyl group (-CF), with chemical shifts typically near -60 ppm. For the pyrazole ring, H NMR signals between 6.5–8.0 ppm (aromatic protons) and NOE experiments can distinguish between 1H-pyrazole and its tautomers. IR spectroscopy can confirm amide C=O stretches (~1650 cm) .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the introduction of the 1-methyl-1H-pyrazol-5-yl group onto the pyridine ring?
- Methodological Answer : Regioselective functionalization of pyridine derivatives often requires transition-metal catalysis. For example, Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh)) can attach aryl/heteroaryl groups at specific positions. Protecting group strategies (e.g., Boc for amines) may prevent undesired side reactions. Computational modeling (DFT) can predict favorable coupling sites based on electron density .
Q. What strategies are effective in resolving discrepancies between predicted and observed biological activity of this compound?
- Methodological Answer : If in vitro activity contradicts computational predictions (e.g., docking studies), consider:
- Solubility : Measure logP (e.g., using shake-flask method) to assess hydrophobicity.
- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation.
- Off-target binding : Use kinome-wide profiling or thermal shift assays to detect unintended interactions .
Q. How can researchers optimize the compound’s pharmacokinetic profile while retaining its target affinity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the trifluoromethyl group with a cyano (-CN) or sulfonamide (-SONH) group to improve solubility without sacrificing binding .
- Prodrug design : Introduce ester or phosphate moieties at the pyridine nitrogen to enhance oral bioavailability .
- Formulation : Use nanoparticle encapsulation (e.g., PLGA polymers) to prolong half-life in plasma .
Data-Driven Insights
- Synthetic Yield Optimization : reports yields of 78–95% for analogous nicotinamide derivatives using NMI-MsCl coupling, suggesting this method’s reliability for scaling up .
- Stability Considerations : Compounds with trifluoromethyl groups (e.g., 6-(trifluoromethyl)nicotinamide) show increased metabolic resistance compared to non-fluorinated analogs, as noted in PROTAC studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
